N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetic studies often investigate how substances are absorbed, distributed, metabolized, and excreted in the body. For instance, the pharmacokinetics of compounds like acetaminophen, a widely used analgesic, have been extensively studied, revealing insights into its metabolism and the formation of toxic metabolites leading to liver injury in overdose situations. Metabolic pathways involve the conversion of parent compounds into various metabolites through processes such as oxidation, reduction, and conjugation, which could be relevant for understanding the behavior of complex organic compounds in biological systems (James et al., 2009).
Drug-Drug Interactions
Research into drug-drug interactions is critical for compounds used in combination therapies. For example, studies on the combination of sulfamoxole and trimethoprim have shown the pharmacokinetic compatibility and absence of adverse interactions between these two drugs, emphasizing the importance of assessing potential interactions in multi-drug regimens (Etzel & Wesenberg, 1976).
Toxicology and Safety Profiles
Toxicological assessments are crucial for determining the safety profiles of chemical compounds. Studies on acetaminophen, for instance, have elucidated mechanisms of toxicity, such as the formation of N-acetyl-p-benzoquinone imine (NAPQI) and its binding to cellular proteins, leading to hepatotoxicity. Understanding these mechanisms is essential for developing safer pharmaceutical agents and for the therapeutic management of toxicity (Kang et al., 2019).
Receptor Binding and Pharmacodynamics
Research on receptor binding and pharmacodynamics explores how compounds interact with biological targets to exert their effects. For instance, the study of peripheral benzodiazepine receptors has provided insights into the roles of these receptors in various physiological and pathological processes. Such research can inform the development of targeted therapies for diseases like cancer and neurological disorders (Funakoshi et al., 1999).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-4-15-16(10-25)23(27-17-8-24(2,3)9-18(28)22(15)17)32-12-21(29)26-11-14-5-6-19-20(7-14)31-13-30-19/h5-7H,4,8-9,11-13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAJLIJOSWGPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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